molecular formula C17H18N2O2 B12444049 3-Amino-3-(9-ethyl-9H-carbazol-3-yl)propanoic acid CAS No. 773122-09-1

3-Amino-3-(9-ethyl-9H-carbazol-3-yl)propanoic acid

Cat. No.: B12444049
CAS No.: 773122-09-1
M. Wt: 282.34 g/mol
InChI Key: HFGUHCWMTSEVLC-UHFFFAOYSA-N
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Description

3-amino-3-(9-ethylcarbazol-3-yl)propanoic acid: is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in the synthesis of dyes and pigments. This compound, in particular, is characterized by the presence of an amino group and an ethyl-substituted carbazole moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(9-ethylcarbazol-3-yl)propanoic acid typically involves the following steps:

    Nitration of 9-ethylcarbazole: The starting material, 9-ethylcarbazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 3-position.

    Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as sodium sulfide or hydrogen in the presence of a catalyst like palladium on carbon.

    Alkylation: The resulting 3-amino-9-ethylcarbazole is then subjected to alkylation with a suitable alkylating agent to introduce the propanoic acid moiety.

Industrial Production Methods

In an industrial setting, the production of 3-amino-3-(9-ethylcarbazol-3-yl)propanoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are critical for optimizing the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group in 3-amino-3-(9-ethylcarbazol-3-yl)propanoic acid can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various hydrogenated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Hydrogenated derivatives.

    Substitution Products: Various substituted carbazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-amino-3-(9-ethylcarbazol-3-yl)propanoic acid is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials with specific electronic and optical properties.

Biology

In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with biomolecules makes it a useful tool in biochemical assays.

Medicine

In medicine, derivatives of 3-amino-3-(9-ethylcarbazol-3-yl)propanoic acid are explored for their potential therapeutic properties. They are investigated for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its derivatives are known for their excellent color properties and stability, making them suitable for use in textiles, plastics, and coatings.

Mechanism of Action

The mechanism of action of 3-amino-3-(9-ethylcarbazol-3-yl)propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the carbazole moiety can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-9-ethylcarbazole
  • 3-amino-9-methylcarbazole
  • 3-amino-9-phenylcarbazole

Uniqueness

Compared to its similar compounds, 3-amino-3-(9-ethylcarbazol-3-yl)propanoic acid has a unique propanoic acid moiety that imparts distinct chemical properties. This moiety enhances its solubility in aqueous solutions and provides additional sites for chemical modification, making it more versatile for various applications.

Properties

CAS No.

773122-09-1

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

3-amino-3-(9-ethylcarbazol-3-yl)propanoic acid

InChI

InChI=1S/C17H18N2O2/c1-2-19-15-6-4-3-5-12(15)13-9-11(7-8-16(13)19)14(18)10-17(20)21/h3-9,14H,2,10,18H2,1H3,(H,20,21)

InChI Key

HFGUHCWMTSEVLC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(CC(=O)O)N)C3=CC=CC=C31

Origin of Product

United States

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